molecular formula C44H50N4O12 B1598349 Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate CAS No. 885267-25-4

Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate

Cat. No.: B1598349
CAS No.: 885267-25-4
M. Wt: 826.9 g/mol
InChI Key: MESSZBNNUHTITK-UHFFFAOYSA-N
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Description

Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate is a complex chlorin-based macrocycle with a 22,24-dihydroporphyrin core, indicating partial saturation of the porphyrin ring. This structural modification enhances its absorption in the red spectral region compared to fully conjugated porphyrins, making it relevant for photodynamic therapy (PDT) and light-harvesting applications . Key substituents include:

  • Bis(2-methoxy-2-oxoethyl) groups at positions 8 and 18 (ester functionalities).
  • Tris(3-methoxy-3-oxopropyl) groups at positions 7, 12, and 17 (ester-terminated alkyl chains).
  • Methyl groups at positions 3 and 13.
    The ester groups confer lipophilicity, improving membrane permeability, while the chlorin core facilitates singlet oxygen generation under irradiation .

Properties

CAS No.

885267-25-4

Molecular Formula

C44H50N4O12

Molecular Weight

826.9 g/mol

IUPAC Name

methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C44H50N4O12/c1-23-25(9-13-39(49)55-3)33-21-37-30(18-44(54)60-8)28(12-16-42(52)58-6)36(48-37)20-32-24(2)26(10-14-40(50)56-4)34(46-32)22-38-29(17-43(53)59-7)27(11-15-41(51)57-5)35(47-38)19-31(23)45-33/h19-22,47-48H,9-18H2,1-8H3

InChI Key

MESSZBNNUHTITK-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)N5)CC(=O)OC)CCC(=O)OC)C)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CCC(=O)OC

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)N5)CC(=O)OC)CCC(=O)OC)C)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

Biological Activity

Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate is a complex porphyrin derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antiproliferative effects against cancer cell lines, antioxidant properties, and antibacterial activity.

Chemical Structure

The compound features a porphyrin core with multiple substituents that may influence its biological activity. The structural complexity includes methoxy and oxoethyl groups that potentially enhance its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of porphyrins exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required for 50% inhibition) for selected derivatives of this compound:

CompoundCell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast Cancer)1.2
Derivative BHCT116 (Colon Cancer)3.1
Derivative CHEK293 (Human Kidney)5.3

These results indicate that certain derivatives possess potent activity against cancer cells, suggesting their potential as therapeutic agents.

Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic use due to their ability to mitigate oxidative stress. The tested derivatives showed improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The following table presents the antioxidant activity results:

CompoundMethod UsedResult (IC50)Reference
Compound AABTS Assay10 µM
Compound BDPPH Assay15 µM
Compound CFRAP Assay12 µM

These findings suggest that the compound's structural modifications enhance its ability to scavenge free radicals.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

The compound exhibited selective antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Antiproliferative Mechanism : Research indicates that the antiproliferative action of porphyrin derivatives may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies showed that certain derivatives could significantly reduce cell viability in a dose-dependent manner.
  • Oxidative Stress Modulation : In cellular models subjected to oxidative stress, compounds derived from this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels.
  • Bacterial Resistance : The antibacterial properties were assessed in the context of increasing antibiotic resistance among pathogenic bacteria. The tested porphyrin derivatives showed promise as alternative treatments due to their unique mechanisms of action.

Scientific Research Applications

The compound Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate is a complex porphyrin derivative with potential applications in various scientific and medical fields. This article explores its applications, supported by case studies and data tables.

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes light-sensitive compounds to produce reactive oxygen species (ROS) when exposed to specific wavelengths of light. This property can be harnessed for cancer treatment and other diseases.

  • Mechanism : Upon activation by light, the compound generates singlet oxygen, which can induce apoptosis in cancer cells.
  • Case Study : A study demonstrated that porphyrin derivatives effectively targeted tumor cells and reduced tumor growth in animal models when combined with laser light exposure.

Imaging Techniques

The compound's unique structure allows it to be used as a contrast agent in imaging modalities such as magnetic resonance imaging (MRI) and positron emission tomography (PET) .

  • Advantages : Enhanced imaging contrast due to the compound's ability to chelate metal ions.
  • Research Findings : Research has shown that porphyrin derivatives can improve the specificity and sensitivity of imaging techniques by providing clearer images of pathological tissues.

Catalysis

This compound can act as a catalyst in various organic reactions due to its electron-rich nature.

  • Applications in Organic Chemistry : The compound has been used to facilitate oxidation reactions and in the synthesis of complex organic molecules.
  • Data Table :
Reaction TypeCatalyst UsedYield (%)Reference
OxidationPorphyrin Derivative85
Synthesis of EstersMethyl Ester90

Antimicrobial Activity

Recent studies have indicated that certain porphyrin derivatives exhibit antimicrobial properties.

  • Mechanism : The generation of ROS upon light activation can disrupt microbial cell membranes.
  • Case Study : In vitro studies showed significant inhibition of bacterial growth when exposed to light in the presence of the compound.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The compound’s methoxy-2-oxoethyl and methoxy-3-oxopropyl groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for modifying solubility and reactivity in biological systems.

ConditionsProductsKey Observations
0.1 M NaOH, 60°C, 4 hrsCarboxylic acid substituentsIncreased water solubility
1 M HCl, reflux, 6 hrsPartial hydrolysis at specific estersSelective functionalization
  • Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide ions at carbonyl carbons, while acid-catalyzed hydrolysis involves protonation of the ester oxygen .

  • Spectroscopic Monitoring : IR spectroscopy confirms loss of ester C=O stretches (~1740 cm⁻¹) and emergence of carboxylic acid O-H stretches (~2500–3000 cm⁻¹).

Metalation of the Porphyrin Core

The porphyrin macrocycle coordinates with metal ions (e.g., Zn²⁺, Cu²⁺), altering electronic properties for enhanced photostability and PDT efficacy.

Metal SaltConditionsProduct Stability
Zn(OAc)₂DMF, 80°C, 12 hrsHigh-yield metalloporphyrin
CuCl₂CHCl₃, RT, 24 hrsModerate conversion
  • Structural Impact : Metal insertion redshifts the Soret band (UV-Vis) from ~400 nm to 420–450 nm, confirming successful coordination .

  • Applications : Metallated derivatives exhibit improved singlet oxygen quantum yields (ΦΔ ≈ 0.6–0.8) .

Photodynamic Reactions

Under light activation, the compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), via Type II energy transfer.

Light SourceWavelength (nm)ROS Yield (Relative)
Red laser630–6701.00 (baseline)
Blue LED450–4700.75
  • Mechanism : Photoexcitation promotes the porphyrin to a triplet state, transferring energy to molecular oxygen .

  • Quantification : Singlet oxygen sensor green (SOSG) assays validate ROS production in vitro .

Transesterification

Methoxy ester groups react with alcohols in the presence of catalysts, enabling tailored solubility for drug formulation.

AlcoholCatalystProduct Ester
EthanolH₂SO₄ (0.5%)Ethyl-substituted porphyrin
IsopropanolTi(OiPr)₄Bulkier ester derivatives
  • Yield Optimization : Prolonged reaction times (24–48 hrs) at 50°C improve conversion .

  • Analytical Confirmation : Mass spectrometry identifies molecular weight shifts (+14 Da per ester group modified) .

Peripheral Functionalization

The compound’s propanoate chains and methyl groups participate in cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance limits efficiency.

Reaction TypeReagentsOutcome
AlkylationCH₃I, K₂CO₃Methylation at β-positions
AcylationAcCl, pyridineLow conversion due to bulk

Stability Under Oxidative Conditions

The dihydroporphyrin core is susceptible to oxidation, forming fully aromatic porphyrins.

Oxidizing AgentConditionsProduct
DDQCH₂Cl₂, RT, 2 hrsAromatic porphyrin
H₂O₂MeOH, 50°C, 6 hrsPartial oxidation
  • Impact on PDT : Aromatic derivatives exhibit blue-shifted absorption but reduced ROS generation .

Degradation Pathways

Prolonged exposure to UV light or strong acids cleaves the porphyrin macrocycle, forming pyrrolic fragments.

StressorDegradation Products
UV-A (365 nm)Monopyrroles and dicarboxylic acids
Concentrated H₂SO₄Carbonized residues

Key Research Findings:

  • Synthetic Optimization : Multi-step protocols achieve >80% purity via column chromatography (silica gel, CH₂Cl₂/MeOH).

  • Structure-Activity Relationship : Ester bulkiness inversely correlates with cellular upta

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Parameter Target Compound Compound from Compound from
Core Structure 22,24-dihydroporphyrin (chlorin) 21,24-dihydroporphyrin (chlorin) 22,23-dihydroporphyrin (chlorin)
Key Substituents - 8,18: Bis(2-methoxy-2-oxoethyl)
- 7,12,17: Tris(3-methoxy-3-oxopropyl)
- 3,17: Bis(2-methoxy-2-oxidanylidene-ethyl)
- 13: Methoxy group
- 8,13: Bis[1-(butylamino)ethyl]
- 18: 2-carboxyethyl
Functional Groups Methyl esters Oxidanylidene (likely keto) groups Free carboxylic acid, butylaminoethyl
Solubility High lipophilicity (ester dominance) Moderate lipophilicity (keto groups reduce ester content) High hydrophilicity (carboxylic acid, amino groups)
Reactivity Hydrolytically stable esters Keto groups susceptible to nucleophilic attack Carboxylic acid participates in salt formation; amino groups enable conjugation

Key Findings and Implications

  • Photophysical Properties : The target compound’s ester-rich structure enhances red-light absorption (∼650–700 nm), critical for PDT, compared to the free acid in ’s compound, which may exhibit redshifted absorption due to extended conjugation .
  • Synthetic Utility : ’s oxidanylidene (keto) groups allow for selective reductions or Grignard additions, whereas the target compound’s esters are more suited for hydrolysis to carboxylic acids .

Research Findings and Implications

  • Catalytic Applications : ’s keto groups could stabilize metal coordination in catalytic systems, whereas the target compound’s esters may hinder metal-binding efficiency .
  • Stability : The hydrolytic stability of the target compound’s esters suggests prolonged shelf-life compared to ’s acid, which may require stabilization in aqueous formulations .

Q & A

Basic Question: What are the key challenges in synthesizing this porphyrin derivative, and how can researchers optimize reaction yields?

Answer:
Synthesis challenges arise from the compound’s structural complexity, including multiple methoxy-oxoethyl/propyl substituents and steric hindrance. To optimize yields:

  • Stepwise Functionalization : Prioritize introducing substituents sequentially to minimize cross-reactivity. For example, alkylation of the porphyrin core should precede esterification of side chains .
  • Catalytic Control : Use Pd-catalyzed coupling or phase-transfer catalysts to enhance regioselectivity in methoxy group attachment .
  • Purification : Employ preparative HPLC with reverse-phase columns (C18) to isolate intermediates, as traditional silica chromatography may degrade ester groups .
    Reference Data :
ParameterTypical Yield RangeOptimal Conditions
Core alkylation40–60%Pd(PPh₃)₄, DMF, 80°C
Esterification70–85%DCC/DMAP, dry THF

Advanced Question: How can computational methods resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. nucleophilic pathways) can be addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, compare transition states of methoxy group migration versus ester hydrolysis .
  • Kinetic Isotope Effects (KIE) : Experimental KIE data (e.g., kH/kD>1k_H/k_D > 1) combined with computed isotopic substitution energies validate whether proton transfer is rate-limiting .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., ICReDD’s datasets) to predict dominant pathways under varying solvent polarity or temperature .

Basic Question: What spectroscopic techniques are most effective for characterizing the ester substituents in this compound?

Answer:

  • NMR :
    • 1H^1H-NMR: Identify methoxy protons (δ 3.2–3.5 ppm) and propanoate methylene signals (δ 2.4–2.8 ppm). Use 13C^{13}\text{C}-DEPTO to resolve overlapping carbonyl carbons (~170–175 ppm) .
    • 1H^1H-1H^1H COSY: Confirm spatial proximity of propanoate side chains.
  • IR Spectroscopy : Ester C=O stretches appear at 1720–1740 cm1^{-1}; compare with reference spectra for methyl/ethyl esters .
    Pitfalls : Overlapping signals from porphyrin macrocycle may require deuterated DMSO for resolution .

Advanced Question: How can researchers design experiments to probe the compound’s photophysical properties for applications in light-driven catalysis?

Answer:

  • Transient Absorption Spectroscopy (TAS) : Measure excited-state lifetimes (τ) in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess charge-transfer efficiency .
  • Electrochemical Analysis : Use cyclic voltammetry to determine redox potentials of the porphyrin core. Correlate with DFT-predicted HOMO/LUMO gaps .
  • Quantum Yield Calculations : Compare fluorescence quantum yields (ΦF\Phi_F) under inert (N₂) vs. O₂-saturated conditions to evaluate triplet-state formation .

Basic Question: What strategies mitigate degradation of the dihydroporphyrin core during storage?

Answer:

  • Storage Conditions :
    • Temperature: –20°C under argon to prevent oxidation.
    • Solvent: Avoid protic solvents (e.g., MeOH); use anhydrous DCM or THF .
  • Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Advanced Question: How can AI-driven reaction optimization improve scalability for multi-step syntheses of this compound?

Answer:

  • Automated DoE (Design of Experiments) : Use platforms like COMSOL Multiphysics to simulate heat/mass transfer in batch reactors, reducing byproduct formation during esterification .
  • Reinforcement Learning (RL) : Train RL agents on historical reaction data to recommend optimal reagent stoichiometry (e.g., 1.2 eq. DCC for ester coupling) .
  • Real-Time Analytics : Integrate inline FTIR with feedback loops to adjust reaction pH or temperature dynamically .

Basic Question: What are the critical impurities to monitor during synthesis, and how are they quantified?

Answer:

  • Common Impurities :
    • Demethylated byproducts (detect via LC-MS at m/z –14).
    • Porphyrin dimers (retention time >25 min in HPLC).
  • Quantification :
    • UPLC-PDA at 400 nm (porphyrin λmax_{\text{max}}) with calibration against certified standards .

Advanced Question: How do steric effects from the tris(3-methoxy-3-oxopropyl) groups influence supramolecular assembly?

Answer:

  • Molecular Dynamics (MD) Simulations : Model van der Waals interactions between propanoate chains and solvent (e.g., DMSO) to predict aggregation behavior .
  • SAXS/WAXS : Measure scattering profiles to determine inter-porphyrin distances in self-assembled structures (e.g., J-aggregates vs. H-aggregates) .
    Key Finding : Bulky ester groups reduce π-π stacking but enhance solubility in aprotic media .

Basic Question: What validated protocols exist for determining the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hr; monitor ester hydrolysis via 1H^1H-NMR (disappearance of methoxy signals) .
  • Photostability : Expose to UV-A (365 nm) and quantify degradation products using HPLC-DAD .

Advanced Question: How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s electronic properties?

Answer:

  • Benchmarking Methods : Compare DFT (B3LYP/6-31G*) vs. CASSCF calculations for porphyrin excitation energies. Adjust basis sets for methoxy groups .
  • Experimental Validation : Use EPR to detect unpaired electrons in charge-separated states, resolving conflicts between predicted and observed redox behavior .

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